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This technical support center provides researchers, scientists, and drug development

professionals with information regarding the clinical development of RG7800, a former

investigational SMN2 splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). The

content addresses key challenges encountered during its development, particularly the

preclinical safety findings that led to the program's discontinuation.

Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the RG7800 clinical development program?

A1: The primary objective was to evaluate RG7800 as a potential oral therapy for Spinal

Muscular Atrophy (SMA).[1][2][3] The program aimed to assess the safety, tolerability,

pharmacokinetics, and pharmacodynamics of RG7800 in increasing the production of

functional Survival of Motor Neuron (SMN) protein by modifying the splicing of SMN2 mRNA.[1]

[3]

Q2: What was the mechanism of action of RG7800?

A2: RG7800 is an orally bioavailable small molecule that acts as an SMN2 splicing modifier. It

selectively promotes the inclusion of exon 7 into the mRNA transcribed from the SMN2 gene.

This corrected splicing leads to the production of full-length, functional SMN protein, which is

deficient in individuals with SMA.

Q3: What were the key clinical trials conducted for RG7800?
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A3: The clinical development program for RG7800 included a Phase 1 study in healthy adult

volunteers and a Phase 1b/2a trial in adult and pediatric patients with SMA, known as the

MOONFISH study.

Q4: What were the main efficacy findings from the clinical trials?

A4: In the Phase 1 trial with healthy volunteers, RG7800 demonstrated a dose-dependent

increase in full-length SMN2 mRNA. The first cohort of the MOONFISH trial in SMA patients

showed that a 10 mg daily dose of RG7800 over 12 weeks resulted in up to a two-fold increase

in SMN protein levels and up to a three-fold increase in the ratio of full-length SMN2 mRNA to a

truncated form.

Q5: What was the major challenge that led to the discontinuation of RG7800's clinical

development?

A5: The clinical development of RG7800 was halted due to an unexpected safety finding in a

long-term preclinical toxicology study. Specifically, non-reversible histological changes were

observed in the retinas of cynomolgus monkeys.

Q6: Was the retinal toxicity observed in monkeys also seen in human patients?

A6: No. An internal review of safety data from all patients in the MOONFISH trial was

conducted, and no similar safety issues, including the retinal findings, were identified in human

subjects. The retinal toxicity in the animal study was observed at RG7800 concentrations

higher than those explored in patients.

Q7: What were the specific retinal findings in the preclinical animal studies?

A7: While detailed public reports on RG7800's specific retinal pathology are scarce, studies on

its successor compound, risdiplam, which also showed retinal toxicity in monkeys, revealed

peripheral photoreceptor degeneration and microcystoid macular degeneration. This toxicity in

monkeys appeared to be species-specific and was observed after 5-6 months of daily

treatment at exposures higher than the therapeutic dose in humans.

Q8: What happened to the patients enrolled in the MOONFISH trial after it was suspended?
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A8: Dosing in the MOONFISH trial was suspended as a precautionary measure, and the trial

was placed on clinical hold by the U.S. Food and Drug Administration (FDA). All enrolled

patients were informed of the preclinical finding and were followed up according to the study

protocol.

Troubleshooting Guides
This section provides guidance on potential issues that researchers might encounter when

working with similar small molecule splicing modifiers, drawing lessons from the RG7800
development program.

Issue 1: Discrepancy between preclinical and clinical safety signals, particularly ocular toxicity.

Possible Cause: Species-specific toxicity. The retinal toxicity of SMN2 splicing modifiers like

RG7800 and its successor, risdiplam, was observed in cynomolgus monkeys but not in

humans at therapeutic doses. This may be due to differences in drug metabolism, tissue

distribution, or inherent physiological differences in the retina, such as melanin binding.

Troubleshooting Steps:

Thorough Cross-Species Toxicology: Conduct comprehensive toxicology studies in at least

two species (one rodent and one non-rodent, typically a primate for biologics and certain

small molecules) to identify potential species-specific toxicities.

Investigate Mechanism of Toxicity: If toxicity is observed in a preclinical model, conduct

mechanistic studies to understand the underlying cause. For ocular toxicity, this could

involve investigating drug distribution in ocular tissues, melanin binding assays, and in

vitro studies on retinal cells from different species.

Careful Dose Extrapolation: When determining the starting dose for human trials, use

allometric scaling and consider the no-observed-adverse-effect level (NOAEL) from the

most sensitive species. The systemic exposure at the NOAEL for retinal toxicity in

monkeys was a key consideration for risdiplam's clinical development.

Enhanced Clinical Monitoring: If a preclinical safety signal of concern is identified,

implement a robust monitoring plan in early-phase clinical trials. For the SMN2 splicing

modifiers, this included comprehensive ophthalmologic assessments.
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Issue 2: Difficulty in quantitatively assessing target engagement and pharmacodynamic effects

in accessible tissues.

Possible Cause: The need for sensitive and reliable biomarkers that correlate with the drug's

mechanism of action. For RG7800, the key pharmacodynamic markers were the levels of

full-length SMN2 mRNA and SMN protein.

Troubleshooting Steps:

Develop and Validate Biomarker Assays: Before initiating clinical trials, develop and

validate sensitive and reliable assays to measure target engagement and

pharmacodynamic effects in easily accessible tissues like blood. For SMN protein, an

electrochemiluminescence (ECL)-based immunoassay has been shown to be effective.

Establish Baseline Levels: Measure baseline levels of the biomarker in the target patient

population to understand the natural variability and to have a clear reference point for

assessing the drug's effect.

Correlate with Clinical Outcomes: In later-phase trials, correlate the changes in biomarker

levels with clinical outcomes to establish the biomarker's utility as a surrogate endpoint.

Data Presentation
Table 1: Summary of RG7800 Clinical Trial Data
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Parameter
Phase 1 (Healthy
Volunteers)

MOONFISH (Phase 2a,
First Cohort)

Participants 48 healthy adult males
13 adult and adolescent SMA

patients

Dosage Single ascending oral doses 10 mg once daily

Treatment Duration Single dose 12 weeks

Primary Endpoints
Safety, tolerability,

pharmacokinetics

Safety, tolerability,

pharmacokinetics,

pharmacodynamics

Pharmacodynamic Outcomes
Dose-dependent increase in

full-length SMN2 mRNA

Up to 2-fold increase in SMN

protein in whole bloodUp to 3-

fold increase in the ratio of full-

length SMN2 mRNA to

SMN2Δ7 mRNA

Key Safety Findings
Well tolerated at all doses

studied
Well tolerated

Experimental Protocols
1. Measurement of SMN Protein Levels in Whole Blood

This protocol is based on the principles of the electrochemiluminescence (ECL) immunoassay,

a method shown to be reliable for quantifying SMN protein in clinical trials of SMN-upregulating

therapies.

Objective: To quantify the concentration of SMN protein in whole blood samples.

Methodology:

Sample Collection: Collect whole blood samples in EDTA tubes.

Lysate Preparation: Lyse the whole blood cells to release the intracellular proteins,

including SMN. This is typically done using a lysis buffer containing detergents and

protease inhibitors.
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Immunoassay:

A capture antibody specific for SMN protein is coated onto the surface of an electrode-

containing microplate.

The cell lysate is added to the wells, and the SMN protein binds to the capture antibody.

A detection antibody, also specific for SMN protein and labeled with an

electrochemiluminescent tag (e.g., a ruthenium complex), is added.

After incubation and washing steps, a voltage is applied to the electrode. This triggers

an electrochemical reaction that causes the tag on the detection antibody to emit light.

Detection and Quantification: The intensity of the emitted light is measured by a

specialized plate reader. The light intensity is proportional to the amount of SMN protein in

the sample. A standard curve is generated using recombinant SMN protein of known

concentrations to determine the concentration of SMN protein in the patient samples.

2. Preclinical Assessment of Ocular Toxicity in Non-Human Primates

This is a generalized protocol based on standard practices for long-term toxicology studies in

cynomolgus monkeys, informed by the challenges faced during the development of SMN2

splicing modifiers.

Objective: To evaluate the potential for a test article to induce ocular toxicity following chronic

administration.

Methodology:

Animal Model: Use of a relevant non-human primate species, such as the cynomolgus

monkey.

Dosing: Administer the test article (e.g., daily oral gavage) at multiple dose levels (low,

mid, and high) and a vehicle control for an extended period (e.g., 39 weeks or longer).

Dose selection should be based on earlier dose-range-finding studies.
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In-Life Ophthalmic Examinations: Conduct regular ophthalmic examinations throughout

the study at predefined intervals (e.g., baseline, monthly, and at termination). These

examinations should include:

Slit-lamp biomicroscopy: To examine the anterior segment of the eye.

Indirect ophthalmoscopy: To examine the fundus, including the retina, optic disc, and

vitreous humor.

Fundus photography: To document any abnormalities.

Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images

of the retina to detect subtle structural changes.

Electroretinography (ERG): To assess the functional integrity of the retina by measuring

its electrical response to light stimuli.

Post-Mortem Evaluation:

At the end of the study, perform a gross pathological examination of the eyes.

Conduct a detailed histopathological evaluation of the eyes. This involves fixing,

embedding, sectioning, and staining the ocular tissues to examine the cellular structure

of the retina and other ocular components under a microscope. Special attention should

be given to the photoreceptor layer and the retinal pigment epithelium.

Visualizations
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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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